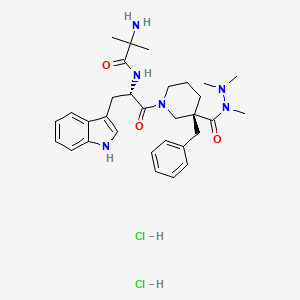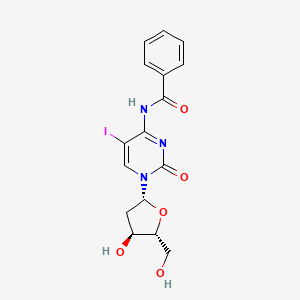
ラセミ-エチレンビス(4,5,6,7-テトラヒドロ-1-インデニル)ジルコニウムジクロリド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
RAC-ETHYLENEBIS(4,5,6,7-TETRAHYDRO-1-INDENYL)ZIRCONIUM DICHLORIDE is a useful research compound. Its molecular formula is C20H24Cl2Zr 10* and its molecular weight is 426.53. The purity is usually 95%.
BenchChem offers high-quality RAC-ETHYLENEBIS(4,5,6,7-TETRAHYDRO-1-INDENYL)ZIRCONIUM DICHLORIDE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about RAC-ETHYLENEBIS(4,5,6,7-TETRAHYDRO-1-INDENYL)ZIRCONIUM DICHLORIDE including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
ネギシカルボアルミニウム化における位置選択性
この化合物は、ネギシカルボアルミニウム化における触媒として使用されます {svg_1}. このプロセスは、有機アルミニウム化合物から有機ハロゲン化物への有機基の転移を伴い、複雑な有機分子の合成における重要なステップです {svg_2}.
オレフィン類の重合
これは、オレフィン類の重合に使用されます {svg_3}. オレフィン類は、アルケンとしても知られており、炭素-炭素二重結合を含む炭化水素です。 触媒は、モノマーを付加してポリマーを形成するのを助けます {svg_4}.
ジアステレオ選択的分子内オレフィンアルキル化
この化合物は、ジアステレオ選択的分子内オレフィンアルキル化における触媒として使用されます {svg_5}. このプロセスは、アルキル化反応において、特定のジアステレオマーを選択的に形成することを伴います {svg_6}.
不斉カルボマグネシウム化
不斉カルボマグネシウム化は、この化合物が触媒として使用される別の用途です {svg_7}. この反応は、アルケンに炭素-マグネシウム結合を付加して新しい炭素-炭素結合を形成することを伴います {svg_8}.
エステルをアルコールへ還元
この化合物は、エステルをアルコールへ還元する反応における触媒として使用されます {svg_9}. これは、カルボニル基をヒドロキシル基に変換することを可能にするため、多くの合成プロセスにおける重要なステップです {svg_10}.
アリルアミンのエナンチオ選択的合成
最後に、これは、アリルアミンのエナンチオ選択的合成に使用されます {svg_11}. このプロセスは、特定の空間的配向を持つアミンを形成することを伴い、多くの医薬品の合成において重要です {svg_12}.
作用機序
Target of Action
Rac-Ethylenebis(4,5,6,7-tetrahydro-1-indenyl)Zirconium Dichloride, also known as a type of Ziegler-Natta catalyst , primarily targets monosubstituted alkenes . These alkenes are unsaturated hydrocarbons that play a crucial role in various chemical reactions, particularly in the polymerization process .
Mode of Action
This compound acts as a catalyst for the enantioselective methylalumination of monosubstituted alkenes . It facilitates the reaction by lowering the activation energy, thereby increasing the rate of the reaction . The compound’s interaction with its targets results in the formation of high molecular weight polymers .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the polymerization of olefins such as ethylene, propylene, and styrene . The downstream effects include the formation of polymers with high molecular weight and specific stereochemistry .
Pharmacokinetics
For instance, it is sensitive to moisture , which can affect its stability and, consequently, its catalytic activity.
Result of Action
The result of the compound’s action is the formation of high molecular weight polymers from olefins . These polymers have a wide range of applications, including the manufacture of plastics, resins, and synthetic fibers .
Action Environment
The action of Rac-Ethylenebis(4,5,6,7-tetrahydro-1-indenyl)Zirconium Dichloride is influenced by environmental factors. For instance, it is sensitive to moisture , which can affect its stability and catalytic activity . Therefore, it is typically stored under conditions that minimize exposure to moisture .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-[2-(4,5,6,7-tetrahydro-1H-inden-1-id-2-yl)ethyl]-4,5,6,7-tetrahydro-1H-inden-1-ide;zirconium(2+);dichloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24.2ClH.Zr/c1-2-6-18-12-15(11-17(18)5-1)9-10-16-13-19-7-3-4-8-20(19)14-16;;;/h11-14H,1-10H2;2*1H;/q-2;;;+2/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQESWDBQMFOLST-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)[CH-]C(=C2)CCC3=CC4=C([CH-]3)CCCC4.[Cl-].[Cl-].[Zr+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24Cl2Zr-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does the structure of RAC-ETHYLENEBIS(4,5,6,7-TETRAHYDRO-1-INDENYL)ZIRCONIUM DICHLORIDE influence its catalytic activity in ethylene-propylene copolymerization?
A1: The presence of both a hydrogenated six-membered ring in the indenyl moiety and a CH2 bridge in RAC-ETHYLENEBIS(4,5,6,7-TETRAHYDRO-1-INDENYL)ZIRCONIUM DICHLORIDE significantly impacts its ability to control the molecular weight of ethylene-propylene copolymers. [] This specific metallocene catalyst consistently produces copolymers with molecular weights below 5,000 g/mol, regardless of the ethylene content in the reaction. [] This is in contrast to other metallocene catalysts with different structural features. For instance, RAC-DIMETHYLSILYLBIS(4,5,6,7-TETRAHYDRO-1-INDENYL)ZIRCONIUM DICHLORIDE, lacking the CH2 bridge, yields copolymers with higher molecular weights. [] These observations highlight the importance of specific structural elements in metallocene catalysts for tuning the properties of the resulting polymers.
Q2: How does RAC-ETHYLENEBIS(4,5,6,7-TETRAHYDRO-1-INDENYL)ZIRCONIUM DICHLORIDE compare to other metallocene catalysts in ethylene/styrene copolymerization?
A2: RAC-ETHYLENEBIS(4,5,6,7-TETRAHYDRO-1-INDENYL)ZIRCONIUM DICHLORIDE stands out for its ability to incorporate higher amounts of styrene into ethylene/styrene copolymers compared to other metallocene catalysts. [] This is attributed to the presence of both a carbon bridge and bulky ligands within its structure. [] The increased styrene incorporation significantly influences the copolymer's properties, leading to a decrease in melting temperature and a shift from typical semicrystalline thermoplastic behavior to elastomeric properties at higher styrene contents. [] This makes RAC-ETHYLENEBIS(4,5,6,7-TETRAHYDRO-1-INDENYL)ZIRCONIUM DICHLORIDE particularly promising for producing ethylene/styrene copolymers with tailored properties.
Q3: Beyond polymerization, are there other applications for RAC-ETHYLENEBIS(4,5,6,7-TETRAHYDRO-1-INDENYL)ZIRCONIUM DICHLORIDE and related compounds?
A3: Yes, research indicates that optically active versions of ETHYLENEBIS(4,5,6,7-TETRAHYDRO-1-INDENYL)ZIRCONIUM and -HAFNIUM complexes can be employed in the asymmetric oligomerization of bulky allylsilanes. [] This demonstrates the potential of this class of compounds for synthesizing optically active oligomers, which are valuable building blocks for various applications, including pharmaceuticals and materials science.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(|AS)-|A-[[(1S)-1-Carboxyethyl]amino]benzenebutanoic Acid 1-Methyl Ester](/img/structure/B1146623.png)
![[(1S,5S,8S,9S,10S,13S,14S,17S)-1-Hydroxy-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B1146629.png)
![1-[(1,1-Dimethylethyl)amino]-3-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]phenoxy]-2-propanol](/img/structure/B1146631.png)



